Olmesartan medoxomil is a non-peptide, benzimidazole derivative classified as an angiotensin II type 1 (AT1) receptor antagonist. [, , ] It serves as a prodrug, rapidly converting to its active metabolite, Olmesartan, upon absorption in the gastrointestinal tract. [, , ] This conversion process is crucial for Olmesartan medoxomil to exert its pharmacological effects.
Olmesartan medoxomil undergoes rapid hydrolysis in vivo to yield Olmesartan, its active metabolite. [, , ] This hydrolysis reaction involves the cleavage of the ester bond in Olmesartan medoxomil, releasing Olmesartan and diacetyl. The diacetyl is further metabolized and excreted. []
Various stability studies have subjected Olmesartan medoxomil to forced degradation conditions such as acid, alkali, peroxide, UV light, neutral, and thermal degradation to evaluate its stability profile and identify potential degradation products. [, ] These studies help understand the chemical reactivity of Olmesartan medoxomil and develop stability-indicating analytical methods.
Olmesartan medoxomil exerts its antihypertensive effect through its active metabolite, Olmesartan. [, ] Olmesartan acts as a potent, competitive, and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] By blocking the binding of angiotensin II to the AT1 receptor, Olmesartan inhibits the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and electrolyte balance. []
Olmesartan medoxomil is practically insoluble in water but shows limited solubility in methanol and acetone. [, ] It is freely soluble in acetonitrile. [] Its poor aqueous solubility presents a challenge for its formulation and bioavailability. [] This challenge has led to research focusing on enhancing its solubility and dissolution rate using approaches like solid dispersions, complexation with cyclodextrins, and formulation as solid lipid nanoparticles. [, , ]
CAS No.: 1931-62-0
CAS No.: 476-43-7
CAS No.: 92292-84-7
CAS No.: 18508-77-5
CAS No.:
CAS No.: 928122-01-4